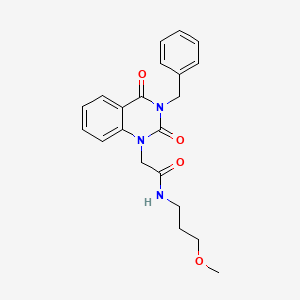![molecular formula C14H15ClN4O3S B2388252 N-(4-[(2,6-diméthylpyrimidin-4-yl)sulfamoyl]phényl)-2-chloroacétamide CAS No. 28439-15-8](/img/structure/B2388252.png)
N-(4-[(2,6-diméthylpyrimidin-4-yl)sulfamoyl]phényl)-2-chloroacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and other scientific fields.
Applications De Recherche Scientifique
2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide has been studied for various scientific research applications, including:
Medicinal chemistry: The compound has shown potential as a kinase inhibitor with antiproliferative activity against cancer cell lines.
Pesticides and fungicides: The biological activity of anilinopyrimidines as fungicides and pesticides is well-documented.
Molecular recognition: The compound has been used in the generation of supramolecular networks for molecular recognition.
Mécanisme D'action
Target of Action
Similar compounds, such as 2-anilinopyrimidines, have been evaluated as kinase inhibitors , suggesting that kinases could be potential targets for this compound.
Mode of Action
It’s known that anilinopyrimidines, which share a similar structure, act as kinase inhibitors . They bind to the ATP-binding site of kinases, preventing the transfer of phosphate groups to substrate proteins and thus inhibiting signal transduction pathways.
Biochemical Pathways
If we consider its potential role as a kinase inhibitor, it could affect a variety of cellular processes, including cell growth, differentiation, and apoptosis, which are commonly regulated by kinases .
Pharmacokinetics
The properties of similar compounds suggest that it could be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
If it acts as a kinase inhibitor, it could potentially halt cell proliferation and induce apoptosis, thereby exerting an anti-cancer effect .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other pyrimidine derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific molecular structure of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide in animal models
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating methods . The reaction conditions often involve the use of solvents such as dichloromethane and isopropanol, and the purification of the product is achieved through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of microwave-assisted synthesis and the use of efficient purification techniques are likely to be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide undergoes various types of chemical reactions, including:
Aromatic nucleophilic substitution: This reaction involves the substitution of the chlorine atom in the pyrimidine ring with nucleophiles such as aniline derivatives.
Oxidation and reduction: These reactions can modify the functional groups attached to the pyrimidine ring, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include aniline derivatives, strong bases, and various solvents such as dichloromethane and isopropanol. Microwave irradiation is often employed to enhance reaction efficiency and reduce reaction times .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups attached to the pyrimidine ring. These derivatives can exhibit different biological activities and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide include other anilinopyrimidine derivatives, such as:
- 2-chloro-4,6-dimethylpyrimidine
- 2-anilinopyrimidines
Uniqueness
The uniqueness of 2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide lies in its specific structural features and the resulting biological activities.
Propriétés
IUPAC Name |
2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c1-9-7-13(17-10(2)16-9)19-23(21,22)12-5-3-11(4-6-12)18-14(20)8-15/h3-7H,8H2,1-2H3,(H,18,20)(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOIQRZZJUDBPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
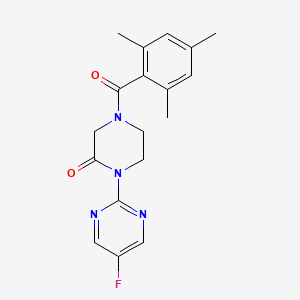
![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)
![(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide](/img/structure/B2388172.png)
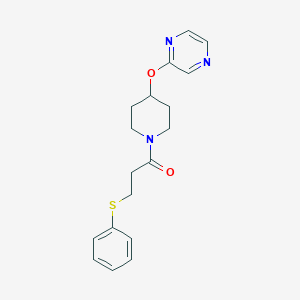
![4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2388178.png)
![N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2388179.png)
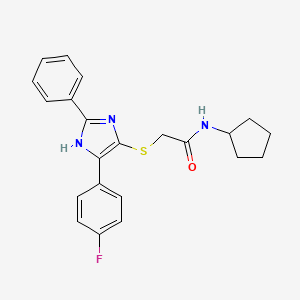
![2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388182.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2388183.png)
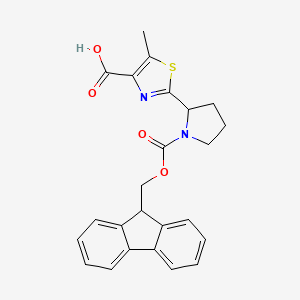
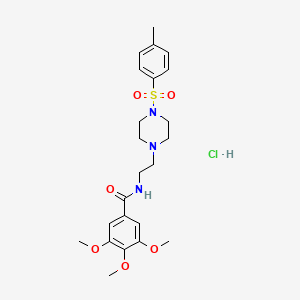
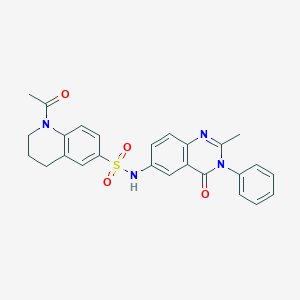
![3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2388191.png)
